

4-Amino-2-methoxybenzoic Acid: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: 4-Amino-2-methoxybenzoic acid

Cat. No.: B015975

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility and stability data for **4-Amino-2-methoxybenzoic acid** (CAS No. 2486-80-8). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document also presents illustrative data from the structurally related compound, 4-methoxybenzoic acid, to provide a framework for experimental design and data interpretation. Furthermore, detailed, generalized experimental protocols for determining solubility and conducting forced degradation studies are provided, which can be adapted by researchers. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research, offering both foundational knowledge and practical methodologies for characterizing this important chemical intermediate.

Introduction

4-Amino-2-methoxybenzoic acid is an aromatic amino acid derivative utilized as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.^[1] Its molecular structure, featuring both an amino and a carboxylic acid group, along with a methoxy substituent, imparts unique chemical properties that are crucial for its role as a building block in organic synthesis.^[1] Understanding the solubility and stability of this compound is paramount for its effective use in research and development, particularly in areas such as formulation development, process chemistry, and regulatory submissions.

This guide summarizes the known physicochemical properties of **4-Amino-2-methoxybenzoic acid**, provides detailed experimental workflows for its characterization, and uses data from the closely related 4-methoxybenzoic acid as a surrogate to illustrate key concepts in stability analysis.

Physicochemical Properties

A summary of the key physical and chemical properties of **4-Amino-2-methoxybenzoic acid** is presented in Table 1.

Table 1: Physicochemical Properties of **4-Amino-2-methoxybenzoic Acid**

Property	Value	Reference(s)
CAS Number	2486-80-8	[1]
Molecular Formula	C ₈ H ₉ NO ₃	[1][2]
Molecular Weight	167.16 g/mol	[1][2]
Appearance	Pale cream or yellow crystalline powder/solid	[1][2][3]
Melting Point	148 - 153 °C	[1][3]
pKa	4.75 ± 0.10 (Predicted)	[2][3]

Solubility Profile

Qualitative Solubility

Qualitative data indicates that **4-Amino-2-methoxybenzoic acid** is soluble in several organic solvents.

Table 2: Qualitative Solubility of **4-Amino-2-methoxybenzoic Acid**

Solvent	Solubility	Reference(s)
Chloroform	Soluble	[2] [3] [4]
Dichloromethane	Soluble	[2] [3] [4]
Methanol	Soluble	[2] [3] [4]
Organic Solvents (General)	Soluble	[1]

Quantitative Solubility Data

Specific quantitative solubility data for **4-Amino-2-methoxybenzoic acid** is not readily available in the reviewed literature. However, for illustrative purposes, Table 3 presents quantitative solubility data for the structurally similar compound, 4-methoxybenzoic acid, in various solvents. The presence of the amino group in **4-Amino-2-methoxybenzoic acid** is expected to influence its polarity and hydrogen bonding capacity, thus altering its solubility profile compared to 4-methoxybenzoic acid.

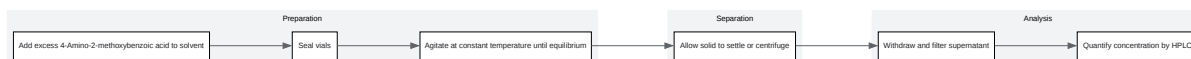
Table 3: Illustrative Quantitative Solubility of 4-Methoxybenzoic Acid in Various Solvents

Solvent	Temperature (°C)	Solubility (g/L)	Reference(s)
Water	20	0.3	[5] [6]
Ethanol	-	Highly Soluble	[5]
Ether	-	Soluble	[5] [6]
Ethyl Acetate	-	Soluble	[5] [6]
Acetone	-	Good Solubility	[5]
Toluene	-	Lower Solubility	[5]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standardized method for determining the equilibrium solubility of a compound like **4-Amino-2-methoxybenzoic acid**.

- Preparation of Saturated Solution:
 - Add an excess amount of **4-Amino-2-methoxybenzoic acid** to a series of vials containing the selected solvents.
 - Seal the vials to prevent solvent evaporation.
 - Agitate the vials at a constant temperature (e.g., 25 °C, 37 °C) using a mechanical shaker or orbital incubator until equilibrium is reached (typically 24-72 hours).
- Phase Separation:
 - Allow the vials to stand undisturbed at the equilibrium temperature to allow undissolved solid to settle.
 - Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
- Sample Collection and Analysis:
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.
 - Filter the collected sample through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles.
 - Quantify the concentration of **4-Amino-2-methoxybenzoic acid** in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation:
 - Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the volume of the sample.



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Solubility Determination Workflow

Stability Profile

General Stability and Degradation Pathways

While specific stability data for **4-Amino-2-methoxybenzoic acid** is limited, the stability of the related compound, 4-methoxybenzoic acid, has been studied. The primary degradation pathways for 4-methoxybenzoic acid include oxidation, hydrolysis under harsh acidic or basic conditions, photodegradation, and thermal degradation.[7][8] The presence of an amino group in **4-Amino-2-methoxybenzoic acid** may introduce additional stability considerations, as amino groups can be susceptible to oxidation and other reactions.

Forced degradation studies are essential to identify the potential degradation products and pathways for **4-Amino-2-methoxybenzoic acid** and to develop stability-indicating analytical methods.[9][10]

Illustrative Stability Data from Forced Degradation of 4-Methoxybenzoic Acid

The following table provides illustrative data from forced degradation studies on 4-methoxybenzoic acid to demonstrate the type of information that should be gathered for **4-Amino-2-methoxybenzoic acid**.

Table 4: Illustrative Forced Degradation Data for 4-Methoxybenzoic Acid

Stress Condition	Time (hours)	% Degradation (Illustrative)	Primary Degradation Product	Reference(s)
0.1 N HCl, 60 °C	48	10.9	4-Hydroxybenzoic acid	[11]
0.1 N NaOH, 60 °C	48	6.8	4-Hydroxybenzoic acid	[11]
3% H ₂ O ₂ , RT	24	-	Oxidative products	[8]
Heat (Solid state)	-	-	Anisole (from decarboxylation)	[8]
Light (ICH Q1B)	-	-	Photodegradation products	[8]

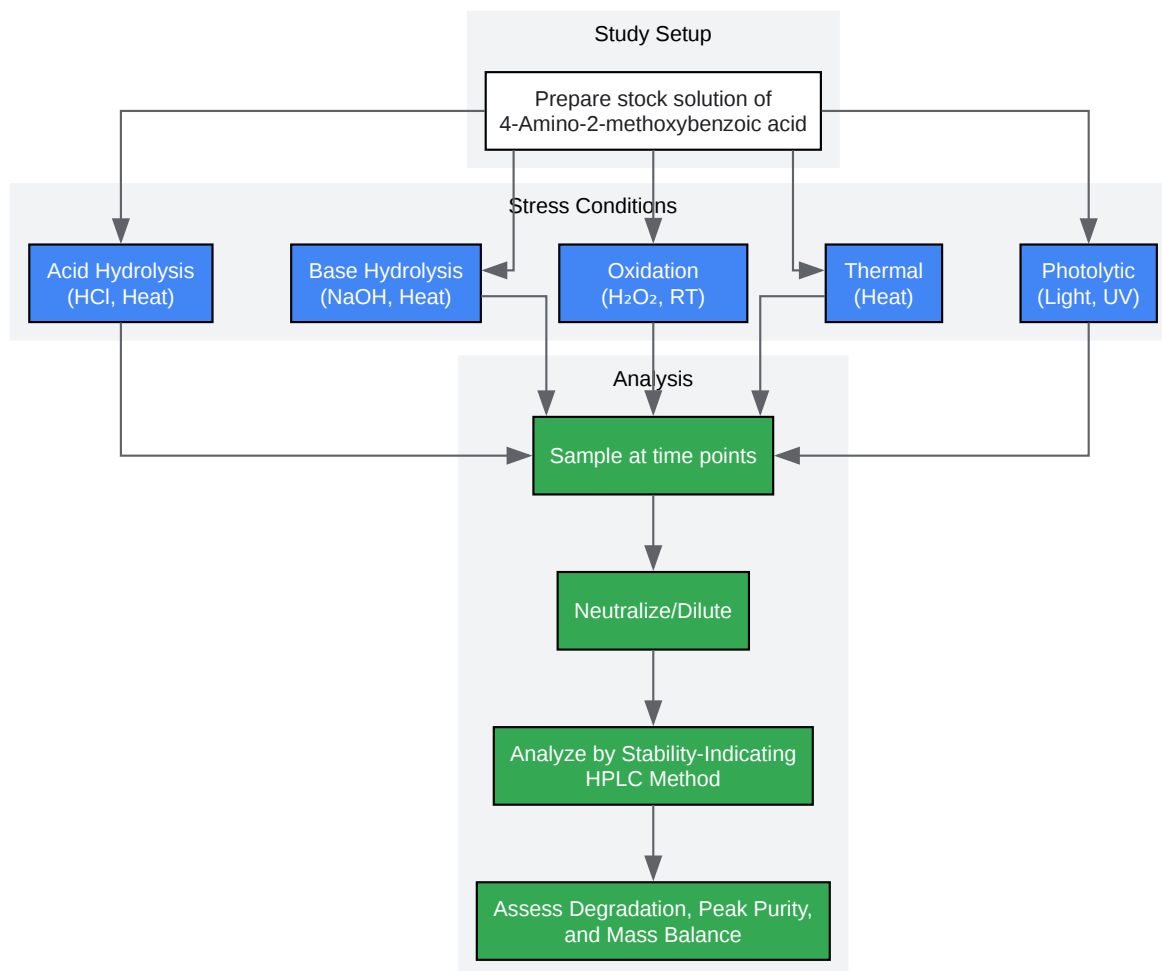
Note: The % degradation values are for illustrative purposes based on typical outcomes of such studies.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on **4-Amino-2-methoxybenzoic acid** in accordance with ICH guidelines.[12][13]

- Sample Preparation:
 - Prepare a stock solution of **4-Amino-2-methoxybenzoic acid** in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 0.1 N to 1 N HCl) and heat (e.g., at 60 °C).

- Base Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 0.1 N to 1 N NaOH) and heat (e.g., at 60 °C).
- Oxidation: Treat the stock solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.
- Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) in an oven. Also, heat the stock solution.
- Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
- Time Points and Sampling:
 - Withdraw aliquots at various time points (e.g., 0, 6, 12, 24, 48 hours). The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
- Sample Processing:
 - For acid and base hydrolysis samples, neutralize the aliquots before analysis to prevent damage to the HPLC column.
 - Dilute all samples to a suitable concentration for analysis.
- Analysis:
 - Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.
 - Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.
 - Calculate the percentage of degradation and assess the mass balance.



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